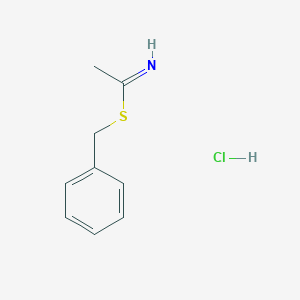
4-Aminoindole hydrochloride
Overview
Description
4-Aminoindole hydrochloride is a chemical compound with the molecular formula C8H9ClN2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is often used as a building block in organic synthesis and has various applications in pharmaceuticals and other chemical industries .
Mechanism of Action
Target of Action
4-Aminoindole hydrochloride, an indole derivative, has been found to have a high affinity for multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been found that 4-Aminoindole is incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism .
Biochemical Pathways
This compound affects the tryptophan biosynthesis pathway . It is cleaved by an intracellular amidase of Mycobacterium tuberculosis, liberating 4-aminoindole that is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase . This process illuminates the complexity of metabolic control of tryptophan levels .
Result of Action
The result of the action of this compound is the inhibition of the formation of oligomers of alpha-synuclein and tau (2N4R isoform) . This inhibition is achieved through the anti-oligomer and anti-fibril activities of 4-Aminoindole carboxamide derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
4-Aminoindole hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism . This compound is metabolically incorporated to form 4-aminotryptophan .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to have cytotoxic effects on various cell lines, including human liver (HUH7), breast (MCF7), and colon (HCT116) cells . The cytotoxicity of the compound was dependent on these cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is cleaved by an intracellular amidase of Mycobacterium tuberculosis, liberating 4-aminoindole that is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase .
Metabolic Pathways
This compound is involved in the tryptophan biosynthesis pathway . It interacts with enzymes such as the amidase and tryptophan synthase .
Transport and Distribution
Given its solubility in most polar solvents , it may be transported and distributed via these solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoindole hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethylacetal in anhydrous dimethylformamide. This reaction produces 4-aminoindole, which can then be converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form other indole derivatives.
Substitution: It undergoes electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further used in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
4-Aminoindole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 5-Aminoindole
- 6-Aminoindole
- 3-Aminoquinoline
Comparison: 4-Aminoindole hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits better activity in certain biochemical assays and has a broader range of applications in synthetic chemistry .
Properties
IUPAC Name |
1H-indol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDMEBTXVSZFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625782 | |
| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174854-93-4 | |
| Record name | 1H-Indol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


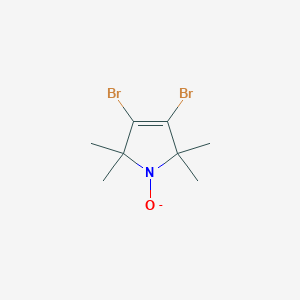
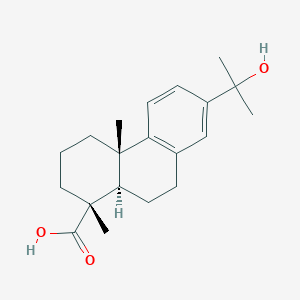
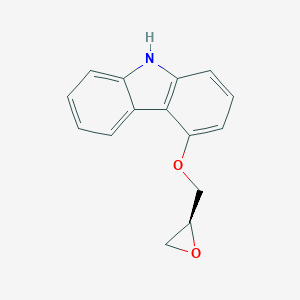
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}](/img/structure/B16756.png)
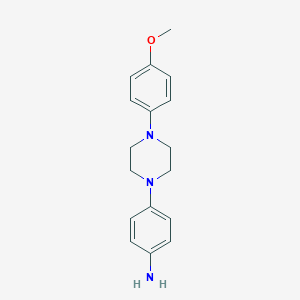
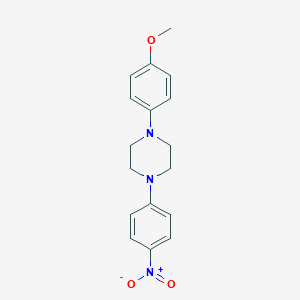
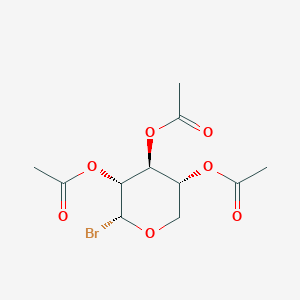

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
